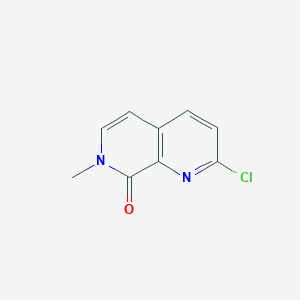

2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one

Description

2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one is a bicyclic heteroaromatic compound featuring a fused naphthyridine core with a chlorine atom at the 2-position and a methyl group at the 7-position. This compound belongs to the 1,7-naphthyridinone family, which is characterized by a nitrogen-containing bicyclic scaffold. Such derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive quinoline and naphthyridine analogs, which often exhibit antimicrobial, antiviral, or kinase-inhibitory properties .

The synthesis of 1,7-naphthyridinones typically involves cyclization reactions or functionalization of preformed pyridine/picolinate precursors. For instance, derivatives like 4-chloro-7-methyl-1,7-naphthyridin-8(7H)-one are synthesized via reactions with amines or phosphoryl chloride (POCl₃) to introduce substituents . The chlorine and methyl groups in 2-chloro-7-methyl-1,7-naphthyridin-8(7H)-one enhance its electrophilicity and lipophilicity, influencing its reactivity and pharmacokinetic profile.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

2-chloro-7-methyl-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C9H7ClN2O/c1-12-5-4-6-2-3-7(10)11-8(6)9(12)13/h2-5H,1H3 |

InChI Key |

HGIATSHCOMREBU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)N=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a fused pyridine and pyrimidine ring system, contributes to its biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a chlorine atom and a methyl group at specific positions on the naphthyridine framework, enhancing its reactivity and biological potential. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one exhibits significant antimicrobial activity . The compound's mechanism involves interaction with microbial cell membranes, leading to disruption of cellular integrity. Studies have shown that it is effective against various bacterial strains, although specific Minimum Inhibitory Concentrations (MICs) are yet to be published in detail.

Anticancer Activity

The compound has also been studied for its anticancer properties . It appears to inhibit specific molecular pathways involved in cancer cell proliferation. For instance, it may induce apoptosis in cancer cells by targeting critical signaling pathways. In vitro studies have demonstrated that derivatives of naphthyridines can have IC50 values comparable to established anticancer drugs.

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one | TBD | TBD |

| Staurosporine | 4.51 | MCF7 |

| Other derivatives | 1.47 - 7.88 | MCF7 |

The biological effects of 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one are attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Disruption of microbial cell membranes.

- Anticancer Activity : Inhibition of enzymes or signaling pathways critical for cancer cell growth.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one in various applications:

- Anticancer Activity : A study evaluated the cytotoxic effects of various naphthyridine derivatives against human breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited superior activity compared to traditional chemotherapeutics, suggesting a promising avenue for future research .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of naphthyridine derivatives, revealing that compounds similar to 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one showed potent activity against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity was explored in several studies, indicating that specific substitutions on the naphthyridine scaffold significantly influence both antimicrobial and anticancer activities .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one has been investigated for its potential as a scaffold for developing new therapeutic agents due to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines, including colorectal (SW480) and breast cancer (MCF7) cells. The mechanism often involves the inhibition of critical signaling pathways such as the WNT pathway, leading to cell cycle arrest and reduced proliferation rates.

Antimicrobial Properties

The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives are being explored for their potential use as antimicrobial agents, with some showing effectiveness comparable to established antibiotics.

Biological Activities

The biological activities of 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one can be summarized as follows:

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits WNT signaling | IC50 values ranging from 1.09 to 3.18 µM |

| Antimicrobial | Disrupts microbial cell membranes | Effective against specific bacterial strains |

| Enzyme Inhibition | Modulates enzyme activity; interacts with receptors | Inhibits PARP1 with IC50 < 0.31 µM |

Industrial Applications

In addition to its medicinal applications, 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one is utilized in the development of materials with specific properties, such as dyes and polymers. Its unique chemical properties enable it to act as a building block in the synthesis of more complex heterocyclic compounds that are valuable in various industrial processes .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that derivatives of 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one can significantly reduce tumor growth in xenograft models. One study focused on BRCA-deficient cancer cells revealed high potency and selectivity of certain derivatives against these cells.

Case Study 2: Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of naphthyridine derivatives through their inhibition of cholinesterases. This activity suggests possible applications in treating Alzheimer's disease and other neurodegenerative conditions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,7-Naphthyridinones

Key Observations:

- Substituent Position and Electronic Effects: The position of halogens (Cl, Br) significantly alters electronic properties. For example, 2-chloro substitution (target compound) directs electrophilic substitution differently compared to 4-chloro derivatives (e.g., 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one) due to resonance and inductive effects .

- Hydrogen Bonding and Crystallinity: Hydroxy and amino groups (e.g., 7-hydroxy or 7-amino derivatives) enable intermolecular hydrogen bonding, influencing crystal packing. The 4-chloro-7-hydroxy-6-methyl derivative forms dimeric aggregates via O–H⋯O bonds, as confirmed by X-ray crystallography .

- Biological Activity: Methyl and halogen substituents enhance lipophilicity, improving membrane permeability. The 7-methyl group in the target compound may sterically hinder enzymatic degradation, extending metabolic stability compared to unsubstituted analogs .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Key Observations:

- ¹H NMR: The 7-methyl group in the target compound appears as a singlet at δ 2.46 ppm, consistent with analogs like the 4-chloro-7-hydroxy-6-methyl derivative . Hydroxy or amino substituents (e.g., δ 6.67 ppm for OH) introduce additional deshielding effects.

- Mass Spectrometry: Halogen isotopes (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) produce characteristic isotopic patterns, aiding structural confirmation .

Q & A

Q. Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation of methiodide | K₃[Fe(CN)₆], NaOH/H₂O | N/A | |

| Chlorination with POCl₃ | Reflux in POCl₃, 3–12 h | 58–72% | |

| Acidic hydrolysis | 70% H₂SO₄, reflux, 4 days | 81% |

How is the molecular structure of this compound confirmed experimentally?

Type: Basic

Answer:

- X-ray crystallography : Crystal structures (e.g., monoclinic P2₁/c space group) resolve bond lengths, angles, and hydrogen-bonding networks. For example, C–Cl and C–O bond lengths in related compounds are ~1.73 Å and ~1.22 Å, respectively .

- Spectroscopic analysis : IR spectroscopy confirms the keto tautomer (absence of broad O–H stretches), while ¹H NMR identifies methyl and aromatic protons .

How can researchers address low yields in nucleophilic substitution reactions involving this compound?

Type: Advanced

Answer:

Low yields may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in amine substitutions .

- Catalyst use : Lewis acids (e.g., AlCl₃) can activate electrophilic positions for regioselective substitutions .

How is tautomerism resolved during structural characterization?

Type: Advanced

Answer:

The compound exists predominantly in the keto form (1,7-naphthyridin-8(7H)-one) rather than the enol tautomer. IR and ¹³C NMR data confirm this:

- IR : Absence of O–H stretches (~3200 cm⁻¹) and presence of C=O peaks (~1670 cm⁻¹) .

- ¹³C NMR : A carbonyl carbon signal at δ ~165 ppm .

How should crystallographic data be analyzed to confirm planarity in naphthyridine derivatives?

Type: Advanced

Answer:

- Dihedral angle calculations : For example, a dihedral angle of 3.08° between fused rings indicates near-planarity, as seen in dibenzo-naphthyridinone analogs .

- π-π interactions : Stacking distances (~3.5–4.0 Å) between aromatic rings validate planar arrangements .

What functionalization strategies are effective for introducing substituents to the naphthyridine core?

Type: Basic

Answer:

- Amine substitutions : Reacting 4-chloro-7-methyl-1,7-naphthyridin-8(7H)-one with amines (e.g., diethylamino-butylamine) in DMF yields amino derivatives (38% yield) .

- Halogenation : POCl₃ selectively chlorinates the 2-position under reflux .

How can regioselectivity challenges be mitigated during synthesis?

Type: Advanced

Answer:

- Directing groups : Electron-withdrawing groups (e.g., chloro) direct electrophilic attacks to specific positions. For example, hydroxylamine reacts regioselectively with methyl propynylpicolinate to form the naphthyridinone core .

- Temperature control : Lower temperatures (e.g., 33°C) minimize side products in oxidation reactions .

How to interpret contradictory reaction outcomes in halogenation studies?

Type: Advanced

Answer:

Contradictions often arise from varying conditions:

- Catalyst vs. solvent : POCl₃ in DMF vs. PCl₃ in toluene may yield different chlorinated products .

- Reaction time : Prolonged reflux (12 h vs. 75 min) can alter product ratios due to over-reaction .

What are the key spectral characteristics of this compound?

Type: Basic

Answer:

- UV-Vis : Absorption maxima at ~260–280 nm due to π→π* transitions in the aromatic system .

- Mass spectrometry : Molecular ion peaks at m/z 210.62 (C₉H₇ClN₂O₂) confirm the molecular formula .

How to design experiments to evaluate biological activity of analogs?

Type: Advanced

Answer:

- Structural analogs : Modify substituents (e.g., replace Cl with Br or NH₂) and test against bacterial/fungal strains .

- Activity assays : Use MIC (Minimum Inhibitory Concentration) protocols for antibacterial studies, referencing methods for related 1,8-naphthyridines .

Q. Table 2: Example Biological Activity Parameters

| Analog | Target Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine | Antibacterial | 0.5–2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.